molecular formula C6H6N3NaO2 B13010701 Sodium 3-amino-6-methylpyrazine-2-carboxylate

Sodium 3-amino-6-methylpyrazine-2-carboxylate

Cat. No.: B13010701
M. Wt: 175.12 g/mol
InChI Key: LNFHCQHZCSWHKH-UHFFFAOYSA-M
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Description

Sodium 3-amino-6-methylpyrazine-2-carboxylate is a versatile chemical compound with the molecular formula C6H6N3NaO2. It is a white crystalline solid with a molecular weight of 175.12 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-6-methylpyrazine-2-carboxylate typically involves the reaction of methyl 3-amino-6-methylpyrazine-2-carboxylate with sodium hydroxide. The reaction is carried out in a mixture of methanol and water at a temperature of 50°C for 4 hours. After the reaction, the mixture is cooled and acidified with hydrochloric acid to a pH of 2 .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-amino-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Sodium 3-amino-6-methylpyrazine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 3-amino-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 3-amino-6-methylpyrazine-2-carboxylate
  • 3-amino-6-bromopyrazine-2-carboxylate
  • 3-amino-6-chloropyrazine-2-carboxylate

Comparison: Sodium 3-amino-6-methylpyrazine-2-carboxylate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its methyl ester counterpart

Properties

Molecular Formula

C6H6N3NaO2

Molecular Weight

175.12 g/mol

IUPAC Name

sodium;3-amino-6-methylpyrazine-2-carboxylate

InChI

InChI=1S/C6H7N3O2.Na/c1-3-2-8-5(7)4(9-3)6(10)11;/h2H,1H3,(H2,7,8)(H,10,11);/q;+1/p-1

InChI Key

LNFHCQHZCSWHKH-UHFFFAOYSA-M

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)[O-])N.[Na+]

Origin of Product

United States

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